molecular formula C16H22N2O5 B12154615 4-((2-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

4-((2-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

Cat. No.: B12154615
M. Wt: 322.36 g/mol
InChI Key: YCFOOSURMNLMEP-UHFFFAOYSA-N
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Description

4-((2-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an aromatic ring, a tetrahydrofuran moiety, and a butanoic acid backbone, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For example:

    Step 1: Synthesis of 2-methoxyaniline from 2-methoxyphenol through nitration and subsequent reduction.

    Step 2: Preparation of tetrahydrofuran-2-ylmethylamine via the reaction of tetrahydrofuran with formaldehyde and ammonia.

    Step 3: Coupling of 2-methoxyaniline with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or sodium hydride in aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-((2-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid
  • 4-((2-Ethoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

Uniqueness

4-((2-Methoxyphenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

4-(2-methoxyanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid

InChI

InChI=1S/C16H22N2O5/c1-22-14-7-3-2-6-12(14)18-15(19)9-13(16(20)21)17-10-11-5-4-8-23-11/h2-3,6-7,11,13,17H,4-5,8-10H2,1H3,(H,18,19)(H,20,21)

InChI Key

YCFOOSURMNLMEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2CCCO2

Origin of Product

United States

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